4-(Thian-2-YL)butan-1-OL
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Overview
Description
4-(tetrahydro-2H-thiopyran-2-yl)butan-1-ol is an organic compound that features a thiopyran ring fused with a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tetrahydro-2H-thiopyran-2-yl)butan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butanol derivative with a thiopyran precursor in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of 4-(tetrahydro-2H-thiopyran-2-yl)butan-1-ol may involve large-scale batch reactors where the reactants are combined and allowed to react over a period of time. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions
4-(tetrahydro-2H-thiopyran-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-(tetrahydro-2H-thiopyran-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 4-(tetrahydro-2H-thiopyran-2-yl)butan-1-ol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar compound with an oxygen atom in the ring instead of sulfur.
Tetrahydrothiophene: Another sulfur-containing ring compound but with different substituents.
Tetrahydro-4H-thiopyran-4-one: A ketone derivative of the thiopyran ring
Uniqueness
4-(tetrahydro-2H-thiopyran-2-yl)butan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Biological Activity
4-(Thian-2-YL)butan-1-OL is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C6H12S
- Molecular Weight : 132.23 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thian group (a five-membered ring containing sulfur) may enhance the compound's ability to interact with biological systems, potentially leading to inhibition or modulation of specific pathways.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that compounds with thian groups can possess antimicrobial properties. The compound's structure may enable it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
- Antioxidant Properties : The presence of sulfur in the thian group may contribute to antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in cells.
Research Findings
Recent studies have provided insights into the biological activities of this compound:
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Antioxidant | Scavenging of free radicals |
Case Studies
Several research studies have focused on the biological activity of compounds related to this compound, providing valuable data on its efficacy and mechanisms:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thian derivatives, including this compound, against various pathogens. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to known anticancer agents.
- Antioxidant Activity Assessment : Research exploring the antioxidant capacity of thian derivatives revealed that this compound effectively reduced oxidative stress markers in vitro, indicating its potential as a protective agent against cellular damage.
Properties
CAS No. |
62737-93-3 |
---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
4-(thian-2-yl)butan-1-ol |
InChI |
InChI=1S/C9H18OS/c10-7-3-1-5-9-6-2-4-8-11-9/h9-10H,1-8H2 |
InChI Key |
AYBINWNVBFREBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(C1)CCCCO |
Origin of Product |
United States |
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